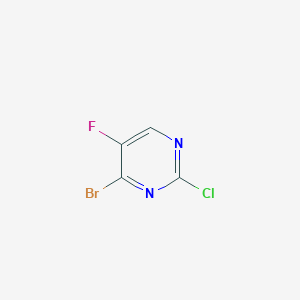

4-Bromo-2-chloro-5-fluoropyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-chloro-5-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4HBrClFN2 and a molecular weight of 211.42 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyrimidine ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-5-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the reaction of 2-chloro-5-fluoropyrimidine with bromine in the presence of a suitable catalyst . The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-5-fluoropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate (K2CO3).

Major Products Formed

Substitution Products: Depending on the nucleophile, products can include amino, thio, or alkoxy derivatives of pyrimidine.

Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with an aryl or vinyl group.

Scientific Research Applications

4-Bromo-2-chloro-5-fluoropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-fluoropyrimidine depends on its application. In biological systems, it often acts as an inhibitor of specific enzymes by binding to their active sites. The presence of halogen atoms enhances its binding affinity and specificity towards the target enzymes . The molecular pathways involved typically include inhibition of nucleic acid synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-fluoropyrimidine: Similar in structure but lacks the bromine atom, making it less reactive in certain coupling reactions.

4-Bromo-2-chloro-5-fluoropyridine: Contains a pyridine ring instead of a pyrimidine ring, which alters its chemical properties and reactivity.

Uniqueness

4-Bromo-2-chloro-5-fluoropyrimidine is unique due to the presence of three different halogen atoms on the pyrimidine ring. This unique combination of halogens provides a versatile platform for various chemical modifications and enhances its reactivity in synthetic applications .

Biological Activity

4-Bromo-2-chloro-5-fluoropyrimidine is a heterocyclic compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H2BrClFN2, with a molecular weight of approximately 201.43 g/mol. The compound features a pyrimidine ring, which is essential for its interaction with biological targets. The presence of halogen substituents (bromine, chlorine, and fluorine) enhances its reactivity and potential for biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen atoms can influence the electronic properties of the molecule, facilitating binding to active sites of enzymes involved in critical cellular processes such as proliferation and survival.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases by binding to their active sites, disrupting signaling pathways crucial for cell growth and survival.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects against bacterial and fungal pathogens.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound have shown antimicrobial activity against various pathogens. For instance, studies on related pyrimidine derivatives have reported effective inhibition against Candida species at low MIC values (minimum inhibitory concentration) .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound A | 0.00195 - 0.0078 | C. albicans |

| Related Compound B | 32 | C. glabrata |

Anticancer Potential

The anticancer potential of halogenated pyrimidines has been widely studied. These compounds often act as kinase inhibitors, which are critical in cancer therapy. For example, studies have shown that similar compounds can effectively inhibit the growth of cancer cell lines by disrupting critical signaling pathways .

Case Studies

- Antifungal Activity : A study investigating the antifungal properties of various pyrimidine derivatives found that certain halogenated compounds exhibited significant antifungal activity against clinical isolates of Candida. The results indicated that these compounds could serve as potential therapeutic agents for treating fungal infections .

- Anticancer Activity : Research has demonstrated that structurally related pyrimidines can inhibit specific kinases associated with cancer proliferation. For instance, a compound similar to this compound was shown to effectively reduce tumor growth in xenograft models by inhibiting key signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 4-bromo-2-chloro-5-fluoropyrimidine, and how can reaction conditions be optimized for yield?

Basic (Synthesis)

A common approach involves halogenation and substitution reactions. For example, nitropyrimidine derivatives can be reduced using stannous chloride dihydrate in hydrochloric acid under controlled temperatures (e.g., 273 K) to introduce amino groups, followed by bromination/chlorination steps . Optimization includes:

- Temperature control : Maintain low temperatures during reduction to minimize side reactions.

- Purification : Recrystallization from acetonitrile or ethyl acetate yields high-purity products (up to 90% yield) .

- Reagent stoichiometry : Adjust molar ratios of halogenating agents (e.g., PCl₅ or Br₂) to target specific substitution positions.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic (Characterization)

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D experiments (e.g., HSQC, HMBC) resolve substituent positions and confirm regioselectivity .

- X-ray crystallography : Determines molecular geometry, planarity, and hydrogen-bonding networks (e.g., r.m.s. deviation <0.1 Å for pyrimidine rings) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Basic (Safety)

- Protective equipment : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Storage : Store at -20°C long-term in airtight containers to prevent decomposition .

- Waste disposal : Segregate halogenated waste for incineration or specialized treatment .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Advanced (Mechanistic Analysis)

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify reactive sites (e.g., C-Br vs. C-Cl bonds) .

- Molecular docking : Model interactions with transition-metal catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency .

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting point) of this compound?

Advanced (Data Validation)

- Purity verification : Use differential scanning calorimetry (DSC) to confirm melting points (e.g., 78–80°C vs. conflicting reports) .

- Batch comparison : Analyze multiple synthesis batches via LC-MS to detect impurities affecting thermal stability .

- Literature cross-check : Compare crystallographic data (e.g., unit cell parameters) with databases like Cambridge Structural Database .

Q. How does the crystal packing of this compound influence its stability and reactivity?

Advanced (Crystallography)

- Hydrogen-bonding networks : Intermolecular N–H···N bonds form 2D supramolecular layers, enhancing thermal stability .

- Planarity effects : Coplanar halogens (Br, Cl) and heteroatoms reduce steric hindrance, favoring nucleophilic substitution .

- Crystal defects : Characterize via powder XRD to correlate defects with solubility differences .

Notes

Properties

IUPAC Name |

4-bromo-2-chloro-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClFN2/c5-3-2(7)1-8-4(6)9-3/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZWYHNOTNPZEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.